Functional Selectivity: Inverse Agonism vs. Neutral Antagonism in cAMP Signaling
ML-00253764 hydrochloride demonstrates functional inverse agonist activity at the MC4R, decreasing basal cAMP accumulation by 20% at concentrations ≥1 µM in MC4R-expressing HEK293 cell membranes [1]. In contrast, the potent MC4R antagonist MCL0020 (IC50 11.63 nM) behaves as a neutral antagonist in cAMP signaling, lacking this inverse agonist effect . This functional distinction is critical for experimental design, as inverse agonists can silence constitutive receptor activity, whereas neutral antagonists only block agonist-induced signaling.
| Evidence Dimension | Functional activity at cAMP pathway (inverse agonism vs. neutral antagonism) |
|---|---|
| Target Compound Data | Decreases cAMP accumulation by 20% at ≥1 µM (inverse agonist) |
| Comparator Or Baseline | MCL0020: No inverse agonist activity (neutral antagonist) |
| Quantified Difference | Qualitative functional divergence (inverse agonist vs. neutral antagonist) |
| Conditions | Human MC4R-expressing HEK293 cell membranes; cAMP accumulation assay |
Why This Matters
Selecting an inverse agonist vs. a neutral antagonist determines whether basal MC4R activity is suppressed, which directly influences physiological outcomes in energy homeostasis and oncology models.
- [1] Nicholson JR, Kohler G, Schaerer F, Senn C, Weyermann P, Hofbauer KG. Peripheral administration of a melanocortin 4-receptor inverse agonist prevents loss of lean body mass in tumor-bearing mice. J Pharmacol Exp Ther. 2006;317(2):771-777. View Source
